Benzyl (S)-(2-oxoazepan-3-YL)carbamate
CAS No.: 103478-12-2
Cat. No.: VC20778779
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103478-12-2 |
---|---|
Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate |
Standard InChI | InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 |
Standard InChI Key | ZFWYCTUOFGJWRJ-LBPRGKRZSA-N |
Isomeric SMILES | C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Identification and Nomenclature
Benzyl (S)-(2-oxoazepan-3-YL)carbamate is primarily identified by its CAS registry number 103478-12-2. This compound features a carbamate functional group linked to a benzyl moiety and an azepanone structure with an S-configuration at its chiral center . The presence of the azepanone ring indicates a seven-membered cyclic structure with a carbonyl group, which influences its reactivity and interaction potential with biological systems .
The compound is known by several synonyms in scientific literature and commercial catalogs:
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(S)-3-(Cbz-amino)-2-oxoazepane
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(S)-3-Benzyloxycarbonylamino-2-azepanone
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Benzyl (2-Oxo-3-Azepanyl)Carbamate
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L-α-[(Benzyloxycarbonyl)amino]-ε-caprolactam
Molecular Specifications
The compound has a defined molecular structure with the following specifications:
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Molecular Weight | 262.3 g/mol |
CAS Number | 103478-12-2 |
Physical and Chemical Properties
Benzyl (S)-(2-oxoazepan-3-YL)carbamate possesses specific physical and chemical properties that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
Experimentally Determined Properties
Property | Value | Notes |
---|---|---|
Physical State | Solid | At standard conditions |
Melting Point | 116 °C | Determined in cyclohexane solvent |
Recommended Storage | 2-8°C | For maintaining stability |
Predicted Properties
Property | Predicted Value | Method |
---|---|---|
Boiling Point | 510.1±49.0 °C | Computational prediction |
Density | 1.19±0.1 g/cm³ | Computational prediction |
pKa | 10.84±0.20 | Computational prediction |
Structural Features and Implications
The structure of Benzyl (S)-(2-oxoazepan-3-YL)carbamate contains several key elements that contribute to its chemical behavior and potential biological activity :
Key Structural Components
The compound features three principal structural components:
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A seven-membered azepanone ring containing a carbonyl group
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A carbamate functional group (R-O-CO-NH-R')
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A benzyl group attached to the carbamate oxygen
Stereochemistry
The S-configuration at the chiral center is a critical feature of this compound, as stereochemistry often plays a crucial role in determining biological activity and molecular recognition . This specific stereochemical orientation may influence how the molecule interacts with biological targets, potentially affecting its pharmacological properties.
Functional Group Activity
The benzyl group enhances the compound's lipophilicity, potentially affecting its solubility profile and membrane permeability in biological systems . Meanwhile, the carbamate group provides potential for hydrogen bonding and specific interactions with protein targets, particularly enzymes such as cholinesterases.
Brand/Reference | Purity | Package Size | Price | Availability Status |
---|---|---|---|---|
IN-DA003CLG | 97% | 250 mg | 30.00 € | Available (Est. delivery: Apr 22, 2025) |
IN-DA003CLG | 97% | 1 g | 55.00 € | Available (Est. delivery: Apr 22, 2025) |
3D-FB53709 | Min. 95% | 1-25 g | Not specified | Discontinued |
This information indicates that while the compound remains commercially available, certain product lines have been discontinued, which may reflect changes in market demand or manufacturing priorities .
Analytical Characterization
For research and quality control purposes, Benzyl (S)-(2-oxoazepan-3-YL)carbamate can be analyzed using standard analytical techniques commonly employed for similar organic compounds :
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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